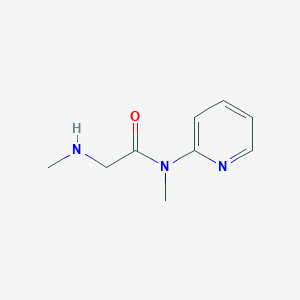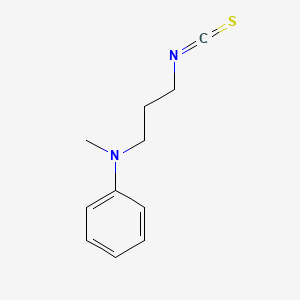
3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride
Übersicht
Beschreibung
3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride, also known as Isobutyl-PPA, is a synthetic compound that has been used in a variety of scientific research applications. Isobutyl-PPA is a derivative of piperidine, and is characterized by a molecular structure consisting of a four-carbon chain attached to a piperidine ring. It is a strong acid and is used in a variety of biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Adduct Formation with Triphenyltin Chloride :
- A study by Yan and Khoo (2005) demonstrated that 3-(Piperidin-1-yl)propionic acid forms a 1:2 adduct with triphenyltin chloride. This adduct, bis-chlorotriphenyl[3-(piperidinium-1-yl)propionato]tin(IV), features an N—H⋯O intramolecular hydrogen bond, highlighting its potential in coordination chemistry and molecular structure studies (Yan & Khoo, 2005).
Molecular Structure Characterization :
- The crystal and molecular structure of a related compound, 4-carboxypiperidinium chloride, was characterized using X-ray diffraction and FTIR spectrum by Szafran, Komasa, and Bartoszak-Adamska (2007). This study provides insights into the molecular conformation and bonding characteristics of similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Antibacterial Activity of Piperidin-4-one Derivatives :
- Aridoss, Amirthaganesan, and Jeong (2010) explored the antibacterial activity of piperidin-4-one derivatives. They synthesized a series of 3-carboxyethyl-2,6-diphenyl-4-hydroxy-Delta(3)-tetrahydropyridine derivatives, providing valuable data on the potential use of these compounds in antibacterial applications (Aridoss, Amirthaganesan, & Jeong, 2010).
Synthesis and Structural Studies for Medicinal Applications :
- Nguyen, Snyder, and Kilbourn (1998) investigated carbon-11 labeled N-methylpiperidinyl esters as potential in vivo substrates for acetylcholinesterase, highlighting the importance of these compounds in developing brain imaging techniques and understanding neurological functions (Nguyen, Snyder, & Kilbourn, 1998).
Eigenschaften
IUPAC Name |
3-[1-(2-methylpropyl)piperidin-4-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-10(2)9-13-7-5-11(6-8-13)3-4-12(14)15;/h10-11H,3-9H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZQJSZURIEOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine](/img/structure/B1416322.png)
![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1416327.png)
![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)
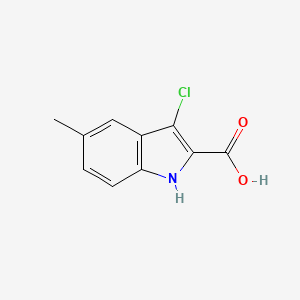

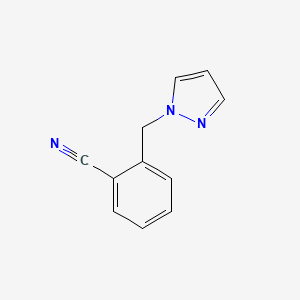
![3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416338.png)
![[6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416339.png)
![1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1416340.png)
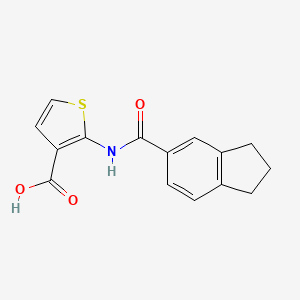
![4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1416342.png)
